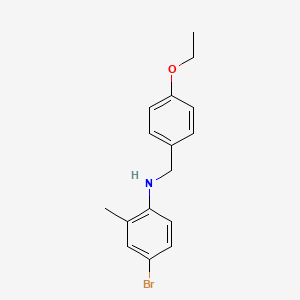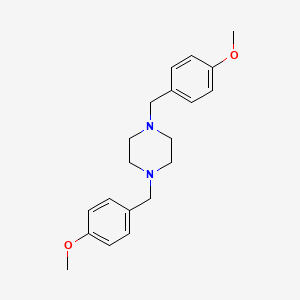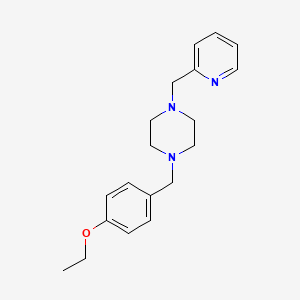![molecular formula C26H24N2O4S B10882885 2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10882885.png)
2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound characterized by the presence of naphthalene rings, a piperazine moiety, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene-2-ol with an appropriate halogenated ethanone under basic conditions to form the naphthalen-2-yloxy intermediate.
Synthesis of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with naphthalene-2-sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the naphthalen-2-yloxy intermediate with the piperazine derivative under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Sulfides and reduced ethanone derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine moiety is particularly significant in medicinal chemistry for the design of bioactive molecules.
Medicine
This compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. The dual naphthalene rings provide a rigid framework that can interact with various biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its structural properties contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The naphthalene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(Naphthalen-2-yloxy)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone: Contains a methylsulfonyl group instead of a naphthalen-2-ylsulfonyl group.
Uniqueness
The uniqueness of 2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone lies in its dual naphthalene rings, which provide enhanced rigidity and potential for π-π interactions. This structural feature distinguishes it from similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C26H24N2O4S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C26H24N2O4S/c29-26(19-32-24-11-9-20-5-1-3-7-22(20)17-24)27-13-15-28(16-14-27)33(30,31)25-12-10-21-6-2-4-8-23(21)18-25/h1-12,17-18H,13-16,19H2 |
InChI Key |
YCHWRPVYWLVDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone](/img/structure/B10882805.png)
![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10882806.png)


![N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10882814.png)

![3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10882822.png)
![methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882823.png)
![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
amine](/img/structure/B10882833.png)
![2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10882850.png)
![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
![(E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10882866.png)

